molecular formula C30H24F2N2O4 B11643734 4-(1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11643734
M. Wt: 514.5 g/mol
InChI Key: AOXLUSUQLLXMKG-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring, a difluorophenyl group, and a quinolinecarboxamide moiety. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the formation of the benzodioxole ring, followed by the introduction of the difluorophenyl group through electrophilic substitution reactions. The quinolinecarboxamide moiety is then synthesized through a series of condensation and cyclization reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Industrial-scale synthesis may also incorporate green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and difluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole and difluorophenyl rings.

Scientific Research Applications

4-(1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxol-5-yl(2,4-difluorophenyl)methanone
  • 1-(1,3-benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea
  • 2H-1,3-benzodioxol-5-yl(2,4-difluorophenyl)methanamine

Uniqueness

Compared to these similar compounds, 4-(1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide stands out due to its unique quinolinecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H24F2N2O4

Molecular Weight

514.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H24F2N2O4/c1-16-27(30(36)34-22-9-8-20(31)14-21(22)32)28(18-7-10-25-26(13-18)38-15-37-25)29-23(33-16)11-19(12-24(29)35)17-5-3-2-4-6-17/h2-10,13-14,19,28,33H,11-12,15H2,1H3,(H,34,36)

InChI Key

AOXLUSUQLLXMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=C(C=C6)F)F

Origin of Product

United States

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